molecular formula C13H13NO2 B13656907 Ethyl 5-methylisoquinoline-3-carboxylate

Ethyl 5-methylisoquinoline-3-carboxylate

Cat. No.: B13656907
M. Wt: 215.25 g/mol
InChI Key: KSLAWFWFWAXXQG-UHFFFAOYSA-N
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Description

Ethyl 5-methylisoquinoline-3-carboxylate is a bicyclic heteroaromatic compound derived from the isoquinoline scaffold, characterized by a fused benzene and pyridine ring system with nitrogen at position 2. The compound features a methyl group at position 5 and an ethyl ester moiety at position 3 (Figure 1). Isoquinoline derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive alkaloids, enabling interactions with biological targets such as enzymes and receptors. Potential applications include serving as intermediates in drug discovery or as ligands in catalytic systems.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 5-methylisoquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12-7-11-9(2)5-4-6-10(11)8-14-12/h4-8H,3H2,1-2H3

InChI Key

KSLAWFWFWAXXQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2C=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methylisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, adhering to principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Ammonia or amines in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 5-methylisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-methylisoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-methylisoquinoline-3-carboxylate shares structural motifs with several heterocyclic esters. Below is a comparative analysis of its physicochemical properties, substituent effects, and applications relative to key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Key Features
This compound Isoquinoline 5-CH3, 3-COOEt C13H13NO2<sup>b</sup> 215.25<sup>b</sup> ~2.5 (estimated) Bicyclic aromaticity enhances π-π stacking; methyl and ester groups modulate lipophilicity.
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Quinoline 4-Cl, 8-NO2, 3-COOEt C12H9ClN2O4 280.66 ~1.8 (estimated) Electron-withdrawing groups (Cl, NO2) increase reactivity; potential nitro-reduction sites.
Methyl 2-acetamidoquinoline-6-carboxylate Quinoline 2-NHCOCH3, 6-COOCH3 C13H12N2O3 244.25 ~1.2 (estimated) Acetamido group enhances hydrogen bonding; methyl ester reduces steric bulk vs. ethyl.
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate Isoxazole 5-Cl, 4-CH3, 3-COOEt C7H8ClNO3 189.59 2.2 Monocyclic structure with lower aromatic stability; chloro group enables nucleophilic substitution.
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate Isoxazole 5-CH(CH3)2, 3-CH3, 4-COOEt C10H15NO3 197.23 ~3.0 (estimated) Isopropyl group increases lipophilicity and steric hindrance; suited for hydrophobic binding pockets.

<sup>a</sup>logP values estimated via XLogP3 or analogous methods.
<sup>b</sup>Inferred from structural analogs due to lack of direct data.

Key Comparative Insights

Core Structure Differences: Isoquinoline vs. Quinoline: The nitrogen position in isoquinoline (position 2) versus quinoline (position 1) alters electronic distribution and binding affinity. Isoquinolines often exhibit stronger π-π interactions in medicinal targets. Isoxazole vs. Isoquinoline: Isoxazole’s five-membered ring lacks the aromatic stability of bicyclic systems, reducing planarity and altering metabolic pathways.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro and nitro groups (e.g., in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate) increase electrophilicity, favoring reactions like nucleophilic aromatic substitution. Lipophilicity: Ethyl esters generally confer higher logP values than methyl esters (e.g., 244.25 g/mol methyl ester vs. 215.25 g/mol ethyl analog), enhancing membrane permeability.

Applications: Medicinal Chemistry: Isoquinoline derivatives are explored as kinase inhibitors or antimicrobial agents, whereas isoxazole esters are common in agrochemicals due to their synthetic versatility. Material Science: Quinoline-based esters may serve as fluorescent probes, leveraging their rigid aromatic cores.

Research Findings

  • Synthetic Utility: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate’s nitro group facilitates reduction to amines, enabling diversification into bioactive molecules.
  • Toxicity Profile: Methyl 2-acetamidoquinoline-6-carboxylate’s acetamido moiety reduces acute toxicity compared to nitro-substituted analogs, as noted in safety data sheets.

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